methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a nitrobenzenesulfonamido group, and a phenoxycarbonyl moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonamido Group: This step involves the nitration of a benzene ring followed by sulfonation to introduce the nitrobenzenesulfonamido group.
Coupling with Phenoxycarbonyl Moiety: The final step involves the coupling of the benzofuran derivative with a phenoxycarbonyl compound under suitable conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxycarbonyl moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(phenoxycarbonyl)amino]benzoate
- Methyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
Uniqueness
Methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O9S/c1-15-22(23(27)33-2)20-14-16(11-12-21(20)34-15)25(24(28)35-18-8-4-3-5-9-18)36(31,32)19-10-6-7-17(13-19)26(29)30/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDLVRYIEKSTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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